[(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl](methyl)(prop-2-yn-1-yl)amine
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Overview
Description
(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring and cyclopropyl groups, contributes to its stability and potential for various chemical reactions .
Preparation Methods
The synthesis of (Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine typically involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and regioselectivity. The reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups
Scientific Research Applications
(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine involves its interaction with biological targets such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, enhancing its binding affinity to target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
(Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine can be compared with other triazole derivatives such as fluconazole and voriconazole. While these compounds share a triazole core, (Dicyclopropyl-4h-1,2,4-triazol-3-yl)methyl(prop-2-yn-1-yl)amine is unique due to its cyclopropyl groups, which enhance its stability and reactivity . Similar compounds include:
Fluconazole: An antifungal agent used to treat infections.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Properties
IUPAC Name |
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-8-16(2)9-12-14-15-13(10-4-5-10)17(12)11-6-7-11/h1,10-11H,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLMLQDOKXOCIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=NN=C(N1C2CC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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